1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-
Overview
Description
1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile. The reaction mixture is usually heated to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- may involve continuous flow processes to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Materials Science: The unique electronic properties of the oxadiazole and pyrazine rings make this compound useful in the design of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyrazine ring can further enhance these interactions by providing additional binding sites.
Comparison with Similar Compounds
1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- can be compared with other heterocyclic compounds, such as:
1,2,4-Triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring. It is also used in medicinal chemistry and materials science.
1,3,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.
Pyrazine Derivatives: Compounds containing the pyrazine ring, which can exhibit different chemical and biological activities depending on the substituents.
The uniqueness of 1,2,4-oxadiazol-5(2H)-one, 3-pyrazinyl- lies in its combination of the oxadiazole and pyrazine rings, providing a distinct set of properties and reactivity patterns that can be exploited in various applications.
Properties
IUPAC Name |
3-pyrazin-2-yl-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSDVMPAXWPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150709 | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114347-13-6 | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114347136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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